pppGpp Exhibits 10-Fold Lower Affinity and 17-Fold Lower Potency than ppGpp for a Shared Protein Target
In a direct binding and inhibition assay, pppGpp displayed a dissociation constant (Kd) of 9.6 ± 2.2 μM and a half-maximal inhibitory concentration (IC50) of 56.4 ± 1.8 μM for a target protein. In comparison, ppGpp exhibited a 10-fold higher affinity (Kd = 0.95 ± 0.03 μM) and a 17-fold greater potency (IC50 = 3.3 ± 0.1 μM) in the same experimental system [1]. This quantitative disparity underscores their distinct biochemical roles and the necessity for using the correct alarmone in functional studies.
| Evidence Dimension | Binding affinity (Kd) and inhibition potency (IC50) for a shared protein target |
|---|---|
| Target Compound Data | Kd = 9.6 ± 2.2 μM; IC50 = 56.4 ± 1.8 μM |
| Comparator Or Baseline | ppGpp: Kd = 0.95 ± 0.03 μM; IC50 = 3.3 ± 0.1 μM |
| Quantified Difference | ppGpp affinity is 10-fold higher; ppGpp potency is 17-fold greater |
| Conditions | In vitro binding and inhibition assay; data from Table 1 in PMC7323586 |
Why This Matters
This 10- to 17-fold difference in binding and inhibition parameters means that substituting pppGpp with ppGpp will produce quantitatively inaccurate results in biochemical assays.
- [1] PMC7323586. Table 1. Binding and inhibition parameters for pppGpp, ppGpp, and pGpp. View Source
